8-Ethynyl-6,9-diazaspiro[4.5]decan-7-one
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Overview
Description
8-Ethynyl-6,9-diazaspiro[45]decan-7-one is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethynyl-6,9-diazaspiro[4.5]decan-7-one typically involves multi-step organic reactions. One common method includes the condensation of N-benzylpiperidone with an appropriate amine and thioglycolic acid in toluene under reflux conditions. This reaction is facilitated by the use of a Dean-Stark apparatus to remove water, ensuring the formation of the desired spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-Ethynyl-6,9-diazaspiro[4.5]decan-7-one can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The diazaspirodecane core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield ketones or aldehydes, while reduction can produce alkanes.
Scientific Research Applications
8-Ethynyl-6,9-diazaspiro[4.5]decan-7-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Ethynyl-6,9-diazaspiro[4.5]decan-7-one involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the diazaspirodecane core can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6,9-diazaspiro[4.5]decan-7-one: Lacks the ethynyl group, resulting in different chemical reactivity and biological activity.
8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione:
8-Ethyl-9-(4-iodophenyl)-6,9-diazaspiro[4.5]decane: Features a substituted phenyl group, which can enhance its binding affinity to certain molecular targets.
Uniqueness
8-Ethynyl-6,9-diazaspiro[4.5]decan-7-one is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its spirocyclic structure also contributes to its stability and ability to interact with various biological targets.
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
8-ethynyl-6,9-diazaspiro[4.5]decan-7-one |
InChI |
InChI=1S/C10H14N2O/c1-2-8-9(13)12-10(7-11-8)5-3-4-6-10/h1,8,11H,3-7H2,(H,12,13) |
InChI Key |
KVHLTOGRWSISSZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1C(=O)NC2(CCCC2)CN1 |
Origin of Product |
United States |
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